3-Amino-6-ethoxypicolinonitrile

Overview

Description

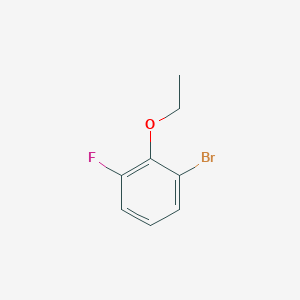

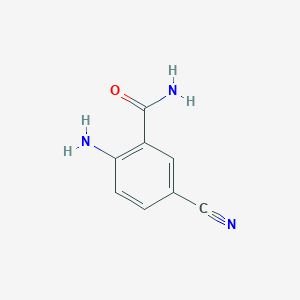

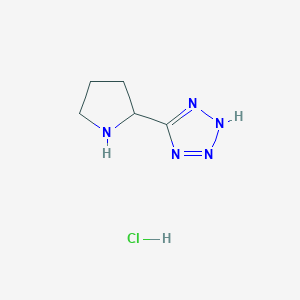

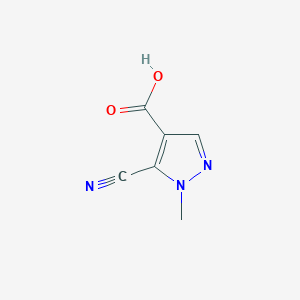

3-Amino-6-ethoxypicolinonitrile (3-AEPN) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinonitrile, a type of nitrile, and is composed of an amine group, an ethoxy group, and a nitrile group. 3-AEPN has been used in a variety of experiments and has been found to possess unique properties that make it an invaluable tool for scientific research.

Scientific Research Applications

Pharmaceutical Research

3-Amino-6-ethoxypicolinonitrile: is a heterocyclic compound that has significant potential in pharmaceutical research. Its structure is conducive to the synthesis of various medicinally important molecules. For instance, it can be used as a precursor in the development of novel anti-inflammatory agents, antiviral drugs, and antibiotics due to its versatile amino and nitrile functional groups .

Organic Synthesis

In organic chemistry, this compound serves as a building block for complex organic syntheses. It can undergo various chemical reactions, including cyclization, to form different heterocyclic frameworks. These frameworks are essential in creating compounds with specific pharmacological activities .

Material Science

The compound’s molecular structure allows for its incorporation into advanced materials. For example, it can be used in the design of organic semiconductors, which are crucial for developing flexible electronic devices. Its electrical properties can be tuned by modifying its chemical structure, making it valuable for research in this area.

Agricultural Chemistry

3-Amino-6-ethoxypicolinonitrile: can be utilized in the synthesis of agrochemicals. Its derivatives may act as potent herbicides or pesticides, providing a new avenue for controlling crop diseases and pests. The compound’s reactivity with various agents can lead to the creation of compounds that are selective and biodegradable .

Dye and Pigment Industry

This compound can be a precursor for the synthesis of dyes and pigments. Its ability to form stable colored complexes with metals makes it suitable for creating dyes with specific properties for textiles and inks .

Catalysis

The amino group in 3-Amino-6-ethoxypicolinonitrile can act as a ligand, binding to metals and forming catalysts for various chemical reactions. These catalysts can be used in industrial processes to increase the efficiency and selectivity of chemical transformations .

Environmental Science

Derivatives of 3-Amino-6-ethoxypicolinonitrile could be explored for environmental applications, such as the removal of heavy metals from wastewater. The compound’s ability to chelate metals can be harnessed to create filters or absorbents that are more effective at purifying contaminated water .

Biochemistry

In biochemistry, 3-Amino-6-ethoxypicolinonitrile might be used as a probe to study enzyme reactions or as a moiety to modify biological molecules, thereby altering their properties or functions. This could lead to advancements in understanding biological pathways and designing targeted therapies .

properties

IUPAC Name |

3-amino-6-ethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODZHFBQKIYUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-ethoxypicolinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)